Cas no 90052-85-0 ((1S,2S,3aR,4S,5S,6E,9R,11R,12E,13aS)-1,2,3,4,5,8,9,10,11,13a-Decahydro-2,5,8,8,12-pentamethyl-3aH-cyclopentacyclododecene-1,3a,4,9,11-pentol 4,9-diacetate 1-benzoate)

(1S,2S,3aR,4S,5S,6E,9R,11R,12E,13aS)-1,2,3,4,5,8,9,10,11,13a-Decahydro-2,5,8,8,12-pentamethyl-3aH-cyclopentacyclododecene-1,3a,4,9,11-pentol 4,9-diacetate 1-benzoate structure
90052-85-0 structure
Nome do Produto:(1S,2S,3aR,4S,5S,6E,9R,11R,12E,13aS)-1,2,3,4,5,8,9,10,11,13a-Decahydro-2,5,8,8,12-pentamethyl-3aH-cyclopentacyclododecene-1,3a,4,9,11-pentol 4,9-diacetate 1-benzoate
N.o CAS:90052-85-0
MF:C31H42O8
MW:542.660390377045
CID:814684

(1S,2S,3aR,4S,5S,6E,9R,11R,12E,13aS)-1,2,3,4,5,8,9,10,11,13a-Decahydro-2,5,8,8,12-pentamethyl-3aH-cyclopentacyclododecene-1,3a,4,9,11-pentol 4,9-diacetate 1-benzoate Propriedades químicas e físicas

Nomes e Identificadores

    • 3aH-Cyclopentacyclododecene-1,3a,4,9,11-pentol,1,2,3,4,5,8,9,10,11,13a-decahydro-2,5,8,8,12-pentamethyl-, 4,9-diacetate1-benzoate, (1S,2S,3aR,4S,5S,6E,9R,11R,12E,13aS)-
    • (1S,2S,3aR,4S,5S,6E,9R,11R,12E,13aS)-1,2,3,4,5,8,9,10,11,13a-Decahydro-2,5,8,8,12-pentamethyl-3aH-cyclopentacyclododecene-1,3a,4,9,11-pentol 4,9-diacetate 1-benzoate
    • 3aH-Cyclopentacyclododecene-1,3a,4,9,11-pentol,1,2,3,4,5,8,9,10,11,13a-decahydro-2,5,8,8,12-pentamethyl-, 4,9-diacetate1-benz
    • Euphornin A
    • CID 101831568
    • Inchi: 1S/C31H42O8/c1-18-13-14-30(6,7)26(37-21(4)32)16-25(34)19(2)15-24-27(39-29(35)23-11-9-8-10-12-23)20(3)17-31(24,36)28(18)38-22(5)33/h8-15,18,20,24-28,34,36H,16-17H2,1-7H3/b14-13-,19-15-/t18-,20-,24-,25+,26+,27-,28-,31+/m0/s1
    • Chave InChI: GAQMOGICQDOKHD-NSERFXOASA-N
    • SMILES: O[C@@]12[C@H]([C@@H](C)C=CC(C)(C)[C@@H](C[C@H](C(C)=C[C@H]1[C@H]([C@@H](C)C2)OC(C1C=CC=CC=1)=O)O)OC(C)=O)OC(C)=O |c:5,14|

Propriedades Computadas

  • Massa Exacta: 542.288
  • Massa monoisotópica: 542.288
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 8
  • Contagem de Átomos Pesados: 39
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 962
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 8
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 2
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 119
  • XLogP3: 3.325

(1S,2S,3aR,4S,5S,6E,9R,11R,12E,13aS)-1,2,3,4,5,8,9,10,11,13a-Decahydro-2,5,8,8,12-pentamethyl-3aH-cyclopentacyclododecene-1,3a,4,9,11-pentol 4,9-diacetate 1-benzoate Literatura Relacionada

Fornecedores recomendados
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd
Taian Jiayue Biochemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Taian Jiayue Biochemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.